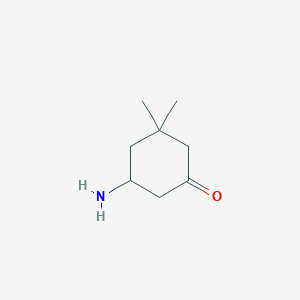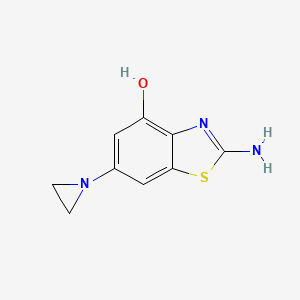![molecular formula C13H23NO3 B15305134 tert-butylN-[5-(prop-2-yn-1-yloxy)pentyl]carbamate](/img/structure/B15305134.png)
tert-butylN-[5-(prop-2-yn-1-yloxy)pentyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate is a chemical compound known for its applications in various fields of scientific research. It is characterized by its unique structure, which includes a tert-butyl group, a pentyl chain, and a prop-2-yn-1-yloxy moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate typically involves the reaction of tert-butyl carbamate with 5-(prop-2-yn-1-yloxy)pentyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the prop-2-yn-1-yloxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted carbamates.
Aplicaciones Científicas De Investigación
tert-Butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate involves its interaction with specific molecular targets. The prop-2-yn-1-yloxy moiety can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then interact with enzymes or other biomolecules, affecting their function and activity. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N,N-bis(prop-2-yn-1-yl)carbamate
- tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate
- tert-Butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate
Uniqueness
tert-Butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate is unique due to its specific structure, which combines a tert-butyl group with a pentyl chain and a prop-2-yn-1-yloxy moiety. This unique combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C13H23NO3 |
|---|---|
Peso molecular |
241.33 g/mol |
Nombre IUPAC |
tert-butyl N-(5-prop-2-ynoxypentyl)carbamate |
InChI |
InChI=1S/C13H23NO3/c1-5-10-16-11-8-6-7-9-14-12(15)17-13(2,3)4/h1H,6-11H2,2-4H3,(H,14,15) |
Clave InChI |
BGOKDCLRVURICD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCCOCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


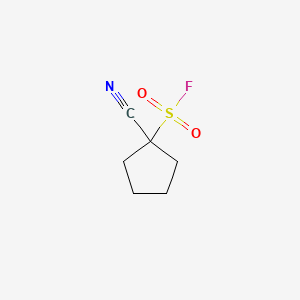
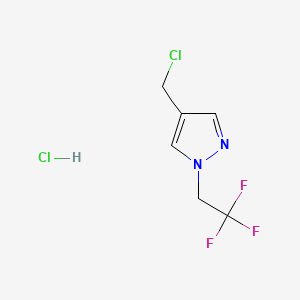
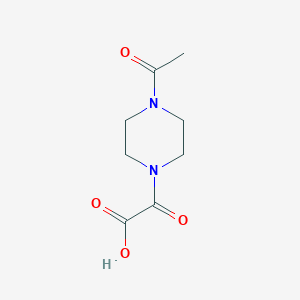
![N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride](/img/structure/B15305068.png)
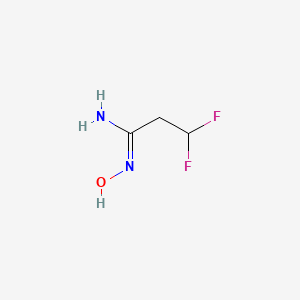

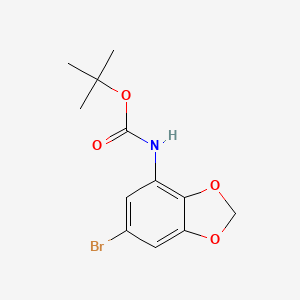
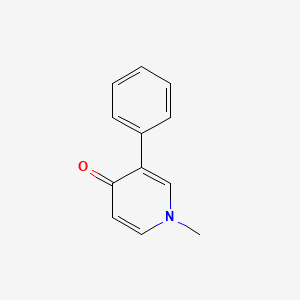

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid](/img/structure/B15305108.png)


